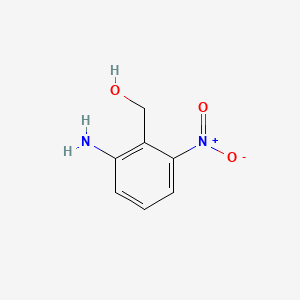

2-Amino-6-nitrobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQXKAWQRQDMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243579 | |

| Record name | 2-Amino-6-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98451-51-5 | |

| Record name | 2-Amino-6-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098451515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-nitrobenzyl alcohol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who may use this compound as a key intermediate in the synthesis of more complex molecules.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with an amino (-NH2), a nitro (-NO2), and a hydroxymethyl (-CH2OH) group.[1] The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group, along with the reactive benzylic alcohol, gives this molecule its unique chemical characteristics.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 98451-51-5 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [2][3] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| Appearance | Yellow to brown solid | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available. Expected to be soluble in polar organic solvents. | |

| pKa | Data not available. The amino group is expected to be weakly basic, and the alcohol group is weakly acidic. |

Table 2: Spectroscopic and Computational Data for this compound

| Data Type | Predicted Values | Source |

| ¹H NMR | Aromatic protons, a singlet for the methylene protons, and a broad singlet for the amino protons. | |

| ¹³C NMR | Aromatic carbons, and a signal for the methylene carbon. | |

| IR Spectroscopy | Characteristic peaks for N-H, O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O stretching. | |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. | [3] |

| Predicted XlogP | 0.7 | [3] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate, particularly in the preparation of heterocyclic compounds like quinolines.[1]

Synthetic Pathways

Two primary synthetic routes to this compound are the reduction of 2-amino-6-nitrobenzoic acid and the selective reduction of 2,6-dinitrotoluene.[1]

References

In-Depth Technical Guide: Synthesis of 2-Amino-6-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-Amino-6-nitrobenzyl alcohol, a key chemical intermediate. The synthesis commences with the readily available starting material, 2-amino-6-nitrotoluene (also known as 2-methyl-3-nitroaniline). The pathway involves a three-step sequence encompassing protection of the amine functionality, selective oxidation of the benzylic methyl group, and subsequent deprotection to yield the target molecule.

Synthesis Pathway Overview

The synthesis of this compound from 2-amino-6-nitrotoluene is strategically designed to circumvent the high reactivity of the amino group towards oxidation. This is achieved by temporarily protecting the amino group as an acetamide. Following the protection, the methyl group is oxidized to a primary alcohol. The final step involves the removal of the protecting group to furnish the desired product.

Figure 1: Proposed three-step synthesis pathway for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, where available from analogous transformations, are summarized in the subsequent tables.

Step 1: Acetylation of 2-Amino-6-nitrotoluene (Protection)

To prevent the oxidation of the amino group in the subsequent step, it is first protected by acetylation using acetic anhydride.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-nitrotoluene (1.0 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours to ensure complete acetylation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product, N-(2-methyl-3-nitrophenyl)acetamide, by vacuum filtration.

-

Wash the precipitate with cold water until the filtrate is neutral.

-

Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

| Reagent/Parameter | Molar Ratio/Value |

| 2-Amino-6-nitrotoluene | 1.0 eq |

| Acetic Anhydride | 1.1 eq |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Expected Yield | >90% |

Table 1: Quantitative data for the acetylation of 2-Amino-6-nitrotoluene.

Step 2: Benzylic Oxidation of N-(2-methyl-3-nitrophenyl)acetamide

The methyl group of the protected intermediate is selectively oxidized to a hydroxymethyl group. A common and effective oxidizing agent for this transformation is potassium permanganate.

Experimental Protocol:

-

Suspend N-(2-methyl-3-nitrophenyl)acetamide (1.0 equivalent) in a mixture of a suitable solvent (e.g., acetone or a mixture of t-butanol and water) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium permanganate (KMnO4) (1.0-1.2 equivalents) in water to the stirred suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for several hours until the purple color of the permanganate disappears.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated solution of sodium bisulfite or by bubbling sulfur dioxide gas through the mixture until the manganese dioxide precipitate dissolves.

-

Filter the reaction mixture to remove any remaining inorganic salts.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, N-(2-(hydroxymethyl)-3-nitrophenyl)acetamide.

-

The crude product can be purified by column chromatography on silica gel.

| Reagent/Parameter | Molar Ratio/Value |

| N-(2-methyl-3-nitrophenyl)acetamide | 1.0 eq |

| Potassium Permanganate (KMnO4) | 1.0-1.2 eq |

| Solvent | Acetone/Water or t-Butanol/Water |

| Reaction Temperature | 0-10 °C |

| Reaction Time | Several hours |

| Expected Yield | Moderate to Good |

Table 2: Quantitative data for the benzylic oxidation.

Step 3: Hydrolysis of N-(2-(hydroxymethyl)-3-nitrophenyl)acetamide (Deprotection)

The final step involves the removal of the acetyl protecting group by acid-catalyzed hydrolysis to yield this compound.

Experimental Protocol:

-

Dissolve N-(2-(hydroxymethyl)-3-nitrophenyl)acetamide (1.0 equivalent) in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl) in a round-bottom flask fitted with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain it for several hours.

-

Monitor the progress of the hydrolysis by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution with a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the pH is approximately 7-8. This will precipitate the product.

-

Collect the solid this compound by vacuum filtration.

-

Wash the product with cold water.

-

Dry the purified product. Further purification can be achieved by recrystallization.

| Reagent/Parameter | Molar Ratio/Value |

| N-(2-(hydroxymethyl)-3-nitrophenyl)acetamide | 1.0 eq |

| Hydrochloric Acid | Catalytic to excess |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Expected Yield | High |

Table 3: Quantitative data for the hydrolysis (deprotection) step.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

physicochemical characteristics of 2-Amino-6-nitrobenzyl alcohol

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-6-nitrobenzyl alcohol

Introduction

This compound is an organic compound characterized by a benzene ring substituted with an amino group (-NH2), a nitro group (-NO2), and a hydroxymethyl group (-CH2OH).[1] The presence of these distinct functional groups—an electron-donating amino group and a strongly electron-withdrawing nitro group—imparts unique electronic properties and reactivity to the molecule.[1] This compound is a key intermediate in the synthesis of various complex organic molecules, particularly heterocyclic compounds like quinolines, which are significant structural motifs in many biologically active molecules.[1] It is also known as a metabolite of 2,6-dinitrotoluene.[1][2] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, and key chemical transformations.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 98451-51-5 | [1][3][4][5] |

| Molecular Formula | C₇H₈N₂O₃ | [3][6] |

| Molecular Weight | 168.15 g/mol | [1][3][7] |

| Appearance | Yellow to brown solid/powder | [4] |

| Purity | ≥98% | [4] |

| InChI Key | BSQXKAWQRQDMAK-UHFFFAOYSA-N | [1][6] |

| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])CO)N | [3][6] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are instrumental for determining the carbon-hydrogen framework. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the alcohol group, and the protons of the amino group.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. Expected characteristic absorption bands would correspond to the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the O-H stretching of the hydroxyl group, and C-H and C=C vibrations of the aromatic ring.[1]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, further aiding in structural confirmation.[1]

-

UV-Visible Spectroscopy : The nitroaromatic system in this compound acts as a chromophore, making it suitable for analysis by UV-Visible spectroscopy. This technique is particularly useful for monitoring the progress of photochemical reactions involving this compound.[1]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes have been established for the preparation of this compound.

1. Reduction of 2-Amino-6-nitrobenzoic acid

This approach involves the selective reduction of a carboxylic acid to a primary alcohol in the presence of a nitro group.

-

Methodology :

-

The precursor, 2-amino-6-nitrobenzoic acid, is dissolved in an aprotic solvent such as tetrahydrofuran (THF).

-

A selective reducing agent, Borane-tetrahydrofuran complex (BH₃·THF), is added to the solution. This reagent is known for its ability to rapidly and selectively reduce carboxylic acids without affecting the nitro group.[1]

-

The reaction is typically conducted at room temperature.[1]

-

The progress of the reaction is monitored using appropriate analytical techniques (e.g., TLC, HPLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and chromatography.

-

2. Selective Reduction of 2,6-Dinitrobenzyl alcohol

This strategy relies on the chemoselective reduction of one of the two nitro groups of a dinitro precursor.[1]

-

Methodology :

-

The starting material, 2,6-dinitrobenzyl alcohol, is dissolved in a suitable solvent.

-

A chemoselective reducing agent is employed to reduce only one of the nitro groups. The choice of reagent and reaction conditions is critical to achieve high selectivity.

-

The reaction is monitored to ensure the desired mono-amino product is formed without over-reduction to the diamino compound.

-

Workup and purification steps are then carried out to isolate the this compound.

-

Visualization of Chemical Pathways

Synthetic Routes

The following diagram illustrates the primary synthetic pathways to this compound.

Caption: Synthetic pathways to this compound.

Functional Group Reactivity

The reactivity of this compound is governed by its three functional groups, allowing for various chemical modifications.

Caption: Key functional group transformations of the title compound.

Metabolic Activation Pathway

This compound is a metabolite of 2,6-dinitrotoluene. Its in vitro activation can lead to DNA binding, a process of interest in toxicology and drug development.[2]

Caption: In vitro metabolic activation leading to DNA adduct formation.

Reactivity and Applications

The chemical behavior of this compound is a product of its trifunctional nature.[1]

-

Amino Group : The amino group can undergo typical reactions of aromatic amines, such as acylation and diazotization.[1]

-

Nitro Group : The nitro group can be reduced to a second amino group, providing a pathway to synthesize 2,6-diaminobenzyl alcohol derivatives.[1]

-

Hydroxyl Group : The primary alcohol can be oxidized to the corresponding aldehyde, 2-amino-6-nitrobenzaldehyde, which is a valuable synthetic intermediate.[1][9] It can also be converted into a good leaving group (e.g., tosylate) and subsequently substituted by nucleophiles to form halides and other derivatives.[1]

This versatile reactivity makes this compound a crucial building block in organic synthesis, particularly for constructing complex heterocyclic systems.[1] Current research continues to explore its utility in transition-metal-catalyzed reactions for creating substituted quinolines, highlighting its role in the development of efficient synthetic methodologies.[1]

References

- 1. This compound | 98451-51-5 | Benchchem [benchchem.com]

- 2. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 98451-51-5 | YDA45151 [biosynth.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 7. 2-Amino-4-nitrobenzyl alcohol | C7H8N2O3 | CID 54198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-aMino-6-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2-Amino-6-nitrobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-6-nitrobenzyl alcohol (CAS No: 98451-51-5). Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds, including 2-aminobenzyl alcohol and 2-nitrobenzyl alcohol, alongside established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the characterization and analysis of this important chemical intermediate.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | d | 1H | Ar-H (adjacent to -NO₂) |

| ~6.8-7.2 | t | 1H | Ar-H |

| ~6.5-6.7 | d | 1H | Ar-H (adjacent to -NH₂) |

| ~4.5 | s | 2H | -CH ₂OH |

| ~5.0 (broad s) | 2H | -NH ₂ | |

| ~3.5 (broad s) | 1H | -OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C -NH₂ |

| ~148 | C -NO₂ |

| ~130 | Ar-CH |

| ~128 | Ar-C (ipso, attached to -CH₂OH) |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~60 | -C H₂OH |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3300 | O-H (Alcohol) | Stretching |

| 3400-3200 | N-H (Amine) | Stretching |

| 3100-3000 | C-H (Aromatic) | Stretching |

| 2950-2850 | C-H (Aliphatic) | Stretching |

| 1620-1580 | C=C (Aromatic) | Stretching |

| 1550-1500 | N-O (Nitro) | Asymmetric Stretching |

| 1365-1335 | N-O (Nitro) | Symmetric Stretching |

| 1300-1200 | C-N (Amine) | Stretching |

| 1200-1000 | C-O (Alcohol) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima for this compound

| λmax (nm) | Solvent | Chromophore |

| ~280-300 | Ethanol | π → π* transitions of the nitro-substituted aromatic ring |

| ~380-420 | Ethanol | n → π* transitions involving the nitro and amino groups |

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is conducted. A 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is generally required to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are obtained using an FT-IR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. Data is commonly an average of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

UV-Vis Spectroscopy

UV-Visible absorption spectra are recorded on a double-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a spectroscopic grade solvent (e.g., ethanol) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Data Acquisition:

-

Two quartz cuvettes are filled, one with the pure solvent (as a reference) and the other with the sample solution.

-

The spectrophotometer is set to scan a wavelength range, typically from 200 to 600 nm.

-

The instrument records the absorbance of the sample solution as a function of wavelength.

-

-

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the plot.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

A Technical Guide to the Photolysis and Quantum Yield of 2-Amino-6-nitrobenzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the photolytic properties of 2-Amino-6-nitrobenzyl alcohol, a member of the ortho-nitrobenzyl (o-NB) family of photoremovable protecting groups. While specific experimental data on the quantum yield of this compound is not extensively documented in publicly available literature, this paper extrapolates from the well-established principles of o-nitrobenzyl photochemistry to provide a robust theoretical framework and a detailed experimental protocol for its determination. We will delve into the general reaction mechanism, factors influencing photolytic efficiency, and a step-by-step guide to measuring the quantum yield.

The Photochemistry of ortho-Nitrobenzyl Compounds

The ortho-nitrobenzyl group is a cornerstone of photoremovable protecting group chemistry, widely utilized for "caging" and releasing bioactive molecules like carboxylic acids, alcohols, and amines with spatial and temporal control.[1] The canonical mechanism for the photolysis of o-nitrobenzyl derivatives, such as 2-nitrobenzyl alcohol, proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position. This leads to the formation of a transient aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected molecule and yield a 2-nitrosobenzaldehyde byproduct.[2][3]

The efficiency of this process is quantified by the uncaging quantum yield (Φu), which represents the ratio of released molecules to the number of absorbed photons. For the parent compound, 2-nitrobenzyl alcohol, the quantum yield for the formation of 2-nitrosobenzaldehyde is approximately 0.6 (or 60%) in various solvents.[4][5][6]

Factors Influencing Quantum Yield in o-Nitrobenzyl Systems

The quantum yield of o-nitrobenzyl photolysis is highly sensitive to the electronic and steric nature of substituents on the aromatic ring.

-

Electronic Effects: Substituents that modulate the electron density of the nitrobenzyl system can significantly alter the quantum yield. Electron-donating groups (EDGs), such as amino or methoxy groups, can create a "push-pull" system that favors an intramolecular charge-transfer (ICT) excited state over the desired reactive n-π* state, often leading to a lower quantum yield.[7] Conversely, electron-withdrawing groups (EWGs) can sometimes enhance the yield.

-

Solvent Effects: The reaction mechanism and its efficiency can be solvent-dependent. For instance, the photochemistry of meta- and para-nitrobenzyl alcohols is significant only in aqueous solutions, whereas the ortho-isomer reacts efficiently in a variety of organic solvents as well.[8] The pathway for the decay of the aci-nitro intermediate can also vary with solvent, pH, and buffer conditions.[3][5][6]

For This compound , the presence of a strong electron-donating amino group at the C2 position and a second strong electron-withdrawing nitro group at the C6 position creates a complex electronic environment. The amino group would be expected to promote a charge-transfer state, potentially lowering the quantum yield. However, the additional nitro group's influence on the excited state dynamics is not straightforward and requires experimental determination.

Quantitative Data on Related Compounds

To provide context, the following table summarizes the quantum yields for the photolysis of 2-nitrobenzyl alcohol and related derivatives as reported in the literature.

| Compound | Quantum Yield (Φ) | Wavelength (nm) | Solvent | Reference(s) |

| 2-Nitrobenzyl alcohol | ~0.6 | Not specified | Various | [5][6] |

| p-Nitrobenzyl alcohol | Varies with pH | 254 | Aqueous | [8] |

| m-Nitrobenzyl alcohol | Varies with pH | 254 | Aqueous | [8] |

| 2-Nitrobenzaldehyde | 0.41 - 0.43 | 300-400 | Aqueous | [9] |

Experimental Protocol for Quantum Yield Determination

The determination of the quantum yield (Φ) of a photochemical reaction requires the precise measurement of two quantities: the number of molecules transformed and the number of photons absorbed by the sample. This is typically achieved using chemical actinometry.[10][11]

4.1. Principle

A chemical actinometer is a chemical system with a well-characterized and reproducible photochemical response for which the quantum yield is accurately known.[12][13] The actinometer is irradiated under the exact same conditions (geometry, wavelength, light intensity) as the sample of interest. By measuring the photochemical change in the actinometer, the photon flux of the light source can be calculated. This calibrated photon flux is then used to determine the quantum yield of the sample reaction. The potassium ferrioxalate actinometer is a common choice for the UV-A range.[12]

4.2. Experimental Workflow

The overall process involves two main stages: calibration of the light source using an actinometer and the subsequent photolysis of the target compound.

4.3. Detailed Methodology

A. Materials and Equipment

-

Light Source: High-pressure mercury arc lamp or LED with a stable output at the desired wavelength (e.g., 365 nm).

-

Monochromator or Bandpass Filters: To isolate the specific irradiation wavelength.

-

Reaction Vessel: Quartz cuvettes with a defined path length (e.g., 1 cm).

-

Spectrophotometer: UV-Vis spectrophotometer for absorbance measurements.

-

Analytical System: High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantifying reactant and product concentrations.

-

Chemicals: this compound, potassium ferrioxalate, 1,10-phenanthroline, sulfuric acid, sodium acetate buffer, and HPLC-grade solvents.

B. Procedure: Actinometry (Potassium Ferrioxalate)

-

Preparation: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution must be handled in the dark.

-

Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate for a fixed period of time (t). Ensure the solution absorbs >99% of the incident light. A parallel blank cuvette should be kept in the dark.

-

Complexation: After irradiation, take a precise aliquot of the irradiated solution and the blank. Add a solution of 1,10-phenanthroline and a sodium acetate buffer to form the brightly colored [Fe(phen)₃]²⁺ complex. Dilute to a known final volume.

-

Measurement: Allow 30 minutes for color development and measure the absorbance of the complex at 510 nm against the blank.

-

Calculation of Photon Flux:

-

Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where ε₅₁₀ = 11,100 L mol⁻¹ cm⁻¹.

-

The number of photons absorbed (in moles, or einsteins) is calculated as: Moles of Photons = Moles of Fe²⁺ formed / Φ(ferrioxalate) (Note: Φ for the ferrioxalate actinometer is wavelength-dependent, e.g., ~1.25 at 365 nm).

-

The photon flux (qₚ) is then Moles of Photons / irradiation time (t).

-

C. Procedure: Sample Photolysis

-

Preparation: Prepare a solution of this compound in the desired solvent at a concentration that ensures >99% absorption at the irradiation wavelength.

-

Irradiation: Irradiate an identical volume of the sample solution in the same setup and for the same duration (t) as the actinometer. Keep conversion low (<10%) to avoid complications from product absorption.

-

Analysis: Quantify the amount of this compound consumed or the amount of photoproduct formed using a pre-calibrated HPLC method.

-

Calculation of Quantum Yield (Φ):

-

Determine the number of moles of the substrate that have reacted (Δmoles).

-

The quantum yield is calculated as: Φ = Δmoles / Moles of Photons Absorbed

-

Conclusion

The photolysis of this compound is expected to follow the general mechanism established for ortho-nitrobenzyl compounds, involving an aci-nitro intermediate. The quantum yield, a critical parameter for applications in drug delivery and photolithography, is likely influenced by the strong electron-donating amino group and the second electron-withdrawing nitro group on the aromatic ring. While direct literature values are scarce, this guide provides the necessary theoretical background and a detailed experimental workflow using chemical actinometry to enable researchers to precisely determine this crucial value. The systematic study of such substituted nitrobenzyl systems is essential for the rational design of next-generation photoremovable protecting groups with tailored efficiencies and absorption properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. technoprocur.cz [technoprocur.cz]

- 12. m.youtube.com [m.youtube.com]

- 13. kgroup.du.edu [kgroup.du.edu]

The Dawn of Photoremovable Protections: A Technical Guide to Nitrobenzyl Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, historical context, and core applications of nitrobenzyl protecting groups, a cornerstone of photolabile chemistry. From their conceptual beginnings to their modern-day applications in complex organic synthesis and drug delivery, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

The concept of using light to control chemical reactions has long intrigued scientists. However, it was the pioneering work of J.A. Barltrop and P. Schofield in 1962 that first demonstrated the use of a photolabile group to protect and subsequently deprotect a functional group, laying the groundwork for what would become a vital tool in organic synthesis. While their initial report focused on the photolysis of N-benzylglycine, it was their subsequent publication in 1966 that specifically introduced the ortho-nitrobenzyl (o-NB) group as a photosensitive protecting group for carboxylic acids.[1][2] This marked the true genesis of nitrobenzyl protecting groups in the chemist's arsenal.

The choice of the ortho-nitro substitution was not arbitrary. The mechanism of photocleavage, a Norrish Type II reaction, relies on the intramolecular abstraction of a benzylic hydrogen by the excited nitro group, a process facilitated by their close proximity in the ortho isomer.[3][4] This intramolecular pathway proved to be significantly more efficient than intermolecular processes, paving the way for the development and refinement of a wide array of nitrobenzyl-based protecting groups.

Over the decades, researchers have introduced various modifications to the parent o-nitrobenzyl scaffold to fine-tune its properties. The introduction of electron-donating groups, such as methoxy groups at the 4 and 5 positions (creating the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), was found to red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light for deprotection.[4] Furthermore, substitution at the benzylic carbon (the α-carbon) with groups like methyl or phenyl was shown to significantly increase the quantum yield of photolysis.[5][6][7]

The Mechanism of Photocleavage: A Norrish Type II Reaction

The photodeprotection of a 2-nitrobenzyl-protected functional group proceeds through a well-established intramolecular photochemical reaction known as a Norrish Type II reaction. The key steps are as follows:

-

Photoexcitation: Upon absorption of UV light (typically in the range of 300-365 nm), the nitro group is promoted to an excited state.[1][7]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a 1,4-biradical intermediate.[3][4]

-

Cyclization and Rearrangement: The biradical rapidly cyclizes to form an aci-nitro intermediate, which then rearranges to a cyclic hemiacetal-like structure.

-

Cleavage: This unstable intermediate collapses, releasing the deprotected functional group and forming 2-nitrosobenzaldehyde as a byproduct.[1]

Caption: Photocleavage Mechanism of o-Nitrobenzyl Protecting Groups

Quantitative Data: A Comparative Overview

The efficiency of photodeprotection is a critical parameter for any photolabile protecting group and is quantified by the quantum yield (Φ). The quantum yield represents the fraction of absorbed photons that result in a specific photochemical event, in this case, the cleavage of the protecting group. The table below summarizes the quantum yields for a selection of nitrobenzyl protecting groups, highlighting the influence of substitution on their photochemical efficiency.

| Protecting Group | Leaving Group | Wavelength (nm) | Solvent | Quantum Yield (Φ) | Reference |

| o-Nitrobenzyl | Carboxylate | 313 | Dioxane | 0.13 | [6] |

| o-Nitrobenzyl | Phosphate | 347 | aq. Buffer | 0.54 | [5] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Carboxylate | 350 | Dioxane | 0.08 | [5] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Phosphate | 347 | aq. Buffer | 0.07 | [5] |

| α-Methyl-o-nitrobenzyl | Carboxylate | 313 | Dioxane | 0.65 | [6] |

| α-Phenyl-o-nitrobenzyl | Carboxylate | 350 | Dioxane | 0.23 | [5] |

| 2,6-Dinitrobenzyl | Carbonate | 365 | Acetonitrile | 0.12 | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the protection of a carboxylic acid with an o-nitrobenzyl group and its subsequent photolytic deprotection. These protocols are intended as a general guide and may require optimization for specific substrates.

Protection of a Carboxylic Acid with o-Nitrobenzyl Bromide

This procedure describes a typical esterification reaction to install the o-nitrobenzyl protecting group.

Materials:

-

Carboxylic acid

-

o-Nitrobenzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the carboxylic acid in DMF, add potassium carbonate (1.5 equivalents).

-

Add o-nitrobenzyl bromide (1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired o-nitrobenzyl ester.

Photolytic Deprotection of an o-Nitrobenzyl Ester

This protocol outlines a general procedure for the removal of the o-nitrobenzyl protecting group using UV light.

Materials:

-

o-Nitrobenzyl-protected compound

-

Appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

-

UV photoreactor equipped with a medium-pressure mercury lamp (e.g., 350 nm)

-

Pyrex filter (to filter out shorter, more damaging wavelengths)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Dissolve the o-nitrobenzyl-protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light absorption.

-

Purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

-

Place the reaction vessel in the photoreactor and irradiate with UV light while maintaining a constant temperature (e.g., using a cooling fan or water bath).

-

Monitor the progress of the reaction by TLC or HPLC. The reaction time will vary depending on the substrate, concentration, and light intensity, but typically ranges from a few hours to 24 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography, to isolate the deprotected carboxylic acid.

References

- 1. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations for the Structural Analysis of 2-Amino-6-nitrobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical approaches used to elucidate the molecular structure of 2-Amino-6-nitrobenzyl alcohol. Due to the limited availability of published theoretical data for this specific molecule, this guide leverages computational studies on closely related analogs to present a comprehensive framework for its structural analysis. The methodologies and expected structural parameters detailed herein serve as a valuable resource for researchers engaged in the computational modeling and drug development of nitroaromatic compounds.

Introduction

This compound is a substituted aromatic compound of interest in various chemical and biological studies, notably as a metabolite of 2,6-dinitrotoluene.[1] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, metabolic fate, and potential interactions with biological macromolecules. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful tool for obtaining this information at the atomic level.

This guide outlines the standard computational protocols for geometry optimization and vibrational frequency analysis, presents expected structural data in tabular format based on analogous molecules, and illustrates the theoretical workflow using a Graphviz diagram.

Computational Methodologies

The theoretical characterization of this compound's structure typically involves two main computational steps: geometry optimization and vibrational frequency analysis. These calculations are performed using quantum mechanical methods.

Geometry Optimization

The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

Experimental Protocol (Computational):

-

Initial Structure Generation: A plausible 3D structure of this compound is generated using molecular modeling software.

-

Method Selection: A suitable theoretical method and basis set are chosen. A widely used and effective combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-31G(d,p) or higher (e.g., 6-311++G(d,p)).[2] The B3LYP functional offers a good balance between computational cost and accuracy for predicting molecular geometries.[3]

-

Optimization Algorithm: A geometry optimization is performed using an algorithm like the Berny optimization in Gaussian or the L-BFGS optimizer in ORCA.[4] The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Verification of Minimum: A subsequent frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary vibrational frequencies.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed to predict the infrared (IR) and Raman spectra of the molecule.

Experimental Protocol (Computational):

-

Frequency Calculation: Using the optimized geometry, the harmonic vibrational frequencies are calculated at the same level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[2] This involves computing the second derivatives of the energy with respect to the atomic coordinates.

-

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

-

Spectral Analysis: The calculated frequencies, along with their corresponding intensities (for IR) and scattering activities (for Raman), are used to simulate the vibrational spectra. Each frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved (e.g., stretching, bending, wagging).

Predicted Structural Data

The following tables summarize the expected ranges for key structural parameters of this compound, based on DFT calculations performed on analogous molecules such as 3-chloro-2-nitrobenzyl alcohol and various aminobenzyl alcohols.[2]

Table 1: Predicted Bond Lengths for this compound and Analogs

| Bond | Expected Bond Length (Å) | Analog Molecule Reference |

| C-C (aromatic) | 1.38 - 1.41 | 3-chloro-2-nitrobenzyl alcohol |

| C-N (amino) | ~1.39 | 3-aminobenzyl alcohol[2] |

| C-N (nitro) | ~1.48 | 3-chloro-2-nitrobenzyl alcohol |

| N-O (nitro) | ~1.22 | 3-chloro-2-nitrobenzyl alcohol |

| C-C (benzyl) | ~1.51 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |

| C-O (alcohol) | ~1.43 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |

| O-H (alcohol) | ~0.96 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |

| C-H (aromatic) | ~1.08 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |

| N-H (amino) | ~1.01 | 3-aminobenzyl alcohol[2] |

Table 2: Predicted Bond Angles for this compound and Analogs

| Angle | Expected Bond Angle (°) | Analog Molecule Reference |

| C-C-C (aromatic) | 118 - 122 | 3-chloro-2-nitrobenzyl alcohol |

| C-C-N (amino) | ~121 | 3-aminobenzyl alcohol[2] |

| C-C-N (nitro) | ~118 | 3-chloro-2-nitrobenzyl alcohol |

| O-N-O (nitro) | ~125 | 3-chloro-2-nitrobenzyl alcohol |

| C-C-C (benzyl) | ~120 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |

| C-C-O (alcohol) | ~112 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |

| C-O-H (alcohol) | ~108 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |

| H-N-H (amino) | ~113 | 3-aminobenzyl alcohol[2] |

Table 3: Predicted Key Vibrational Frequencies for this compound and Analogs

| Vibrational Mode | Expected Wavenumber (cm⁻¹, scaled) | Analog Molecule Reference |

| O-H Stretch (alcohol) | 3500 - 3650 | 2,6-dichlorobenzyl alcohol[5] |

| N-H Stretch (amino) | 3400 - 3500 (asym), 3300 - 3400 (sym) | 3-aminobenzyl alcohol[2] |

| C-H Stretch (aromatic) | 3000 - 3100 | 3-chloro-2-nitrobenzyl alcohol |

| C-H Stretch (CH₂) | 2900 - 3000 | 2,6-dichlorobenzyl alcohol[5] |

| N-O Stretch (nitro, asym) | 1520 - 1560 | 3-chloro-2-nitrobenzyl alcohol |

| N-O Stretch (nitro, sym) | 1340 - 1370 | 3-chloro-2-nitrobenzyl alcohol |

| C-C Stretch (aromatic ring) | 1400 - 1600 | 3-chloro-2-nitrobenzyl alcohol, 3-aminobenzyl alcohol[2] |

| C-O Stretch (alcohol) | 1000 - 1260 | 2,6-dichlorobenzyl alcohol[5] |

| C-N Stretch (nitro) | 1200 - 1300 | 3-chloro-2-nitrobenzyl alcohol |

Visualization of Theoretical Workflows

The following diagrams illustrate the logical flow of the theoretical calculations and the relationships between the key molecular orbitals.

Caption: Workflow for theoretical structure calculation.

Caption: Relationship between frontier molecular orbitals.

Conclusion

While direct experimental and theoretical studies on this compound are not extensively reported, a robust theoretical framework for its structural elucidation can be constructed from computational studies of analogous compounds. The use of Density Functional Theory, particularly with the B3LYP functional, provides reliable predictions for its geometry and vibrational spectra. The data and methodologies presented in this guide offer a solid foundation for researchers to conduct further computational investigations, aiding in the prediction of its chemical behavior and its potential applications in drug design and development.

References

- 1. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vibrational spectra and assignments of 3-aminobenzyl alcohol by ab initio Hartree-Fock and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors [mdpi.com]

- 4. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]

- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]

2-Amino-6-nitrobenzyl alcohol CAS number 98451-51-5

An In-depth Technical Guide to 2-Amino-6-nitrobenzyl alcohol (CAS: 98451-51-5)

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates key data on its properties, synthesis, and biological interactions, presenting them in a structured and accessible format.

Chemical and Physical Properties

This compound is a solid, yellow to brown organic compound.[1] Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a hydroxymethyl group.[2] This combination of functional groups, one electron-donating (-NH2) and one strongly electron-withdrawing (-NO2), imparts unique chemical reactivity to the molecule.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 98451-51-5 | [1][3][4][5][6][7] |

| Molecular Formula | C7H8N2O3 | [2][3][5][6][7] |

| Molecular Weight | 168.15 g/mol | [2][3][6][7] |

| Appearance | Yellow to brown solid/powder | [1] |

| InChI Key | BSQXKAWQRQDMAK-UHFFFAOYSA-N | [2][6] |

| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])CO)N | [3] |

| Purity | 90% to 98% (as specified by suppliers) | [1][5] |

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds like quinolines.[2] Its synthesis can be approached through various established routes, primarily involving the interconversion of functional groups on readily available precursors.[2]

Synthetic Routes

2.1.1. Reduction of 2-Amino-6-nitrobenzoic acid

A primary synthetic route involves the selective reduction of the carboxylic acid group of 2-amino-6-nitrobenzoic acid.[2]

-

Experimental Protocol:

-

Reagent: Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for this transformation due to its high selectivity for reducing carboxylic acids in the presence of nitro groups.[2]

-

Solvent: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF).[2]

-

Conditions: The reaction is generally performed at room temperature.[2]

-

Mechanism: The borane complex selectively reduces the carboxylic acid to a primary alcohol, leaving the nitro and amino groups intact.[2]

-

2.1.2. Selective Reduction of a Dinitro Compound

Another potential synthetic pathway is the selective reduction of one nitro group in a corresponding dinitro compound.[2] While specific details for this compound are not provided, general methods for selective nitro group reduction can be applied.

-

Experimental Protocol (General):

-

Reagents: Common metal-free reducing agents for nitro groups include sodium hydrosulfite, sodium sulfide, or borane complexes.[2] Transition-metal catalyzed reactions could also be employed for higher efficiency and greener synthesis.[2]

-

Control: Careful control of reaction conditions (temperature, stoichiometry of the reducing agent) is crucial to achieve selective reduction of only one of the two nitro groups.

-

2.1.3. Reduction of 2-Amino-6-nitrobenzaldehyde

A related protocol for the synthesis of the 2,5-isomer by reducing 2-amino-5-nitrobenzaldehyde with sodium borohydride in ethanol could be adapted for the synthesis of the 2,6-isomer from 2-amino-6-nitrobenzaldehyde.[2]

-

Experimental Protocol (Adapted):

Chemical Reactivity and Functional Group Interconversions

The reactivity of this compound is dictated by its three functional groups:[2]

-

Amino Group (-NH2): Can undergo typical aromatic amine reactions such as acylation and diazotization.[2]

-

Nitro Group (-NO2): Can be reduced to an amino group, which is a strategic step in the synthesis of diamino compounds.[2]

-

Hydroxymethyl Group (-CH2OH):

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-amino-6-nitrobenzaldehyde, a valuable intermediate for synthesizing imines or for further reductive amination reactions.[2][8]

-

Conversion to Halides: The alcohol group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by a halide to form 2-amino-6-nitrobenzyl halide. This halide is a versatile precursor for introducing a wide range of nucleophiles.[2]

-

Biological Activity and Metabolic Activation

This compound is a metabolite of 2,6-dinitrotoluene and has been studied for its in vitro activation and subsequent covalent binding to DNA.[9][10] This metabolic activation is a critical step in understanding the potential genotoxicity of its parent compound.

Metabolic Activation Pathways

The conversion of this compound to metabolites capable of binding to DNA can occur through at least two pathways in vitro:[9]

-

Cytosolic Activation: This pathway requires the presence of cytosol and 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[9] The reaction is inhibited by the sulfotransferase inhibitor 2,6-dichloro-4-nitrophenol, suggesting the formation of a sulfate conjugate.[9]

-

Microsomal Activation: This pathway involves microsomes and requires NADPH.[9]

Interestingly, when both cytosol and microsomes are present, the activation appears to only require PAPS, indicating a lesser role for NADPH-dependent enzymes in this combined system.[9]

Below is a diagram illustrating the metabolic activation workflow of this compound leading to DNA binding.

Caption: Metabolic activation of this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several areas:

-

Pharmaceutical Synthesis: It is a precursor for synthesizing various biologically active molecules.[2] For instance, derivatives of the related compound 2-amino-6-nitrobenzothiazole have shown potential as antimicrobial and anticancer agents, as well as inhibitors of monoamine oxidase (MAO).[11][12]

-

Organic Synthesis: It serves as a key intermediate in the construction of complex heterocyclic systems such as quinolines.[2]

-

Industrial Applications: It has been mentioned as an emission source in the production of glycidyl methacrylate, a component in adhesives and coatings, and as a precursor for aldehydes used in the fragrance industry.[3]

Safety Information

This compound is classified as a hazardous substance.

Table 2: Hazard Statements

| Hazard Code | Description | Reference |

| H302 | Harmful if swallowed | [13] |

| H312 | Harmful in contact with skin | [13] |

| H332 | Harmful if inhaled | [13] |

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7][14]

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for clinical or veterinary purposes. All handling and use of this chemical should be conducted by trained professionals in a controlled laboratory setting.

References

- 1. indiamart.com [indiamart.com]

- 2. This compound | 98451-51-5 | Benchchem [benchchem.com]

- 3. This compound | 98451-51-5 | YDA45151 [biosynth.com]

- 4. This compound | 98451-51-5 [chemicalbook.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-aMino-6-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemical-label.com [chemical-label.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2-Amino-6-nitrobenzyl alcohol

This guide provides comprehensive information on the chemical and physical properties of 2-Amino-6-nitrobenzyl alcohol, a versatile compound with applications in chemical synthesis and research. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

The key quantitative and identifying data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2][3][5][6] |

| CAS Number | 98451-51-5 | [1][2][6] |

| IUPAC Name | (2-amino-6-nitrophenyl)methanol | [5] |

| Physical Form | Powder | [3] |

| Boiling Point | 386.8±27.0 °C (Predicted) | [3] |

| Density | 1.432±0.06 g/cm³ (Predicted) | [3] |

| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])CO)N | [2][5] |

| InChI Key | BSQXKAWQRQDMAK-UHFFFAOYSA-N | [1][5] |

Experimental Protocols

This section details a representative experimental protocol for the synthesis of this compound. The described method is a transition-metal-free reduction of the corresponding aldehyde.

Synthesis of this compound via Aldehyde Reduction

This protocol is adapted from the synthesis of the related isomer, 2-amino-5-nitrobenzyl alcohol, and utilizes sodium borohydride for the reduction of 2-amino-6-nitrobenzaldehyde.[1]

Materials:

-

2-amino-6-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-nitrobenzaldehyde in ethanol under stirring. Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to the aldehyde should be carefully controlled to ensure selective reduction of the aldehyde without affecting the nitro group.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching the Reaction: Once the starting material is consumed, carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.

-

Extraction: Remove the ethanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization: The final product, this compound, should be characterized by appropriate analytical techniques, such as NMR and mass spectrometry, to confirm its identity and purity.

Signaling Pathways and Logical Relationships

The functional groups of this compound allow for a variety of chemical transformations. One of the most significant is the reduction of the nitro group, which can proceed through several intermediates depending on the reaction conditions and the reducing agent used.[1]

Caption: Reduction pathway of the nitro group in this compound.

This compound is a metabolite of 2,6-dinitrotoluene and its in vitro activation has been studied.[1] The presence of the amino, nitro, and alcohol functional groups makes it a versatile intermediate for synthesizing more complex molecules, such as quinolines.[1] Furthermore, the related o-nitrobenzyl group is well-known as a photolabile protecting group, or "photocage," in medicinal chemistry, allowing for the controlled release of biologically active molecules.[1]

References

- 1. This compound | 98451-51-5 | Benchchem [benchchem.com]

- 2. This compound | 98451-51-5 | YDA45151 [biosynth.com]

- 3. This compound | 98451-51-5 [chemicalbook.com]

- 4. 2-Amino-4-nitrobenzyl alcohol | C7H8N2O3 | CID 54198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H8N2O3) [pubchemlite.lcsb.uni.lu]

- 6. indiamart.com [indiamart.com]

2-Amino-6-nitrobenzyl alcohol: A Key Metabolite in the Biotransformation of 2,6-Dinitrotoluene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation and subsequent metabolic fate of 2-amino-6-nitrobenzyl alcohol, a significant metabolite of the industrial chemical and environmental contaminant, 2,6-dinitrotoluene (2,6-DNT). The biotransformation of 2,6-DNT involves a complex interplay of oxidative and reductive pathways, primarily occurring in the liver and intestines. This document details the enzymatic processes, presents quantitative data on metabolite formation, outlines key experimental protocols for studying 2,6-DNT metabolism, and provides visual representations of the metabolic pathways. Understanding the metabolism of 2,6-DNT and the role of its metabolites, such as this compound, is crucial for assessing its toxicological profile and developing strategies for bioremediation and risk assessment.

Introduction

2,6-Dinitrotoluene (2,6-DNT) is a nitroaromatic hydrocarbon used in the synthesis of toluenediamine, a precursor for polyurethane foams, as well as in the production of explosives. Its widespread use has led to environmental contamination, raising concerns about its potential toxicity to humans and ecosystems. The toxicity of 2,6-DNT is intrinsically linked to its metabolic activation into reactive intermediates. A key step in this process is the biotransformation of 2,6-DNT into various metabolites, including this compound. This guide focuses on the metabolic pathways leading to the formation of this compound and its subsequent biotransformation, providing a foundational understanding for researchers in toxicology, pharmacology, and environmental science.

Metabolic Pathways of 2,6-Dinitrotoluene

The metabolism of 2,6-DNT is a multi-step process involving both Phase I and Phase II enzymatic reactions. The formation of this compound is a result of a combination of oxidation and reduction reactions.

2.1. Initial Oxidation of the Methyl Group

The primary initial step in the hepatic metabolism of 2,6-DNT is the oxidation of its methyl group, a reaction catalyzed by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[1][2] This oxidation leads to the formation of 2,6-dinitrobenzyl alcohol.[1][2]

2.2. Reduction of a Nitro Group

Subsequent to the initial oxidation, one of the nitro groups of 2,6-dinitrobenzyl alcohol is reduced to an amino group, yielding this compound. This reduction can be carried out by various enzymes, including gut microflora under anaerobic conditions and, to some extent, by hepatic microsomal enzymes.[3]

2.3. Enterohepatic Circulation

Conjugates of 2,6-DNT metabolites, such as glucuronides of 2,6-dinitrobenzyl alcohol, are excreted into the bile and can be hydrolyzed by the intestinal microflora. The resulting aglycones can then be reabsorbed, undergoing further metabolism in the liver. This enterohepatic circulation plays a significant role in the overall biotransformation and potential toxicity of 2,6-DNT.[2]

2.4. Further Metabolism of this compound

This compound can undergo further metabolic transformations, including conjugation reactions (e.g., glucuronidation or sulfation) to facilitate its excretion.[1] Additionally, it has been suggested that this compound can be activated to reactive electrophilic species that can covalently bind to macromolecules like DNA, a critical step in the initiation of carcinogenesis.[3]

Data Presentation

The following tables summarize the quantitative data available on the metabolism of 2,6-DNT, focusing on the formation of key metabolites.

Table 1: In Vitro Metabolism of 2,6-Dinitrotoluene by Liver Microsomes

| Species | Metabolite | Formation Rate (nmol/g liver/min) | Reference |

| Male Wistar Rat | 2,6-Dinitrobenzyl alcohol | 22.0 | [2] |

Note: This value represents the activity of 2,6-DNT oxidation to 2,6-dinitrobenzyl alcohol in hepatic microsomal preparations.

Table 2: Biliary and Urinary Excretion of 2,6-Dinitrotoluene Metabolites in Male Wistar Rats

| Metabolite | % of Dose in Bile (24h) | % of Dose in Urine (48h) | Reference |

| 2,6-Dinitrotoluene | 0.8 | 0.2 | [1] |

| 2,6-Dinitrobenzyl alcohol | 3.6 | 0.1 | [1] |

| Conjugated 2,6-Dinitrobenzyl alcohol | 30.0 | 1.5 | [1] |

| 2-Amino-6-nitrotoluene | 0.3 | 0.1 | [1] |

| Conjugated this compound | - | Detected | [1] |

| 2,6-Dinitrobenzaldehyde | 0.1 | - | [1] |

| Conjugated 2,6-Dinitrobenzaldehyde | 1.2 | - | [1] |

Note: "-" indicates that the data was not reported or not applicable.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the metabolism of 2,6-DNT.

4.1. Microsomal Metabolism Assay

This assay is used to investigate the in vitro metabolism of 2,6-DNT by liver microsomes, primarily to assess the role of cytochrome P450 enzymes.

-

Objective: To determine the rate of formation of 2,6-DNT metabolites by hepatic microsomes.

-

Materials:

-

Liver microsomes (from rat, human, or other species of interest)

-

2,6-Dinitrotoluene (substrate)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quenching solution (e.g., acetonitrile or methanol)

-

Internal standard for analytical quantification

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes and 2,6-DNT in phosphate buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points, terminate the reaction by adding a quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of metabolites using HPLC-MS/MS.

-

4.2. Analysis of Metabolites by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation, identification, and quantification of 2,6-DNT and its metabolites.

-

Objective: To separate and quantify 2,6-DNT and its metabolites in biological samples (e.g., microsomal incubates, urine, bile).

-

Instrumentation:

-

HPLC system with a reverse-phase column (e.g., C18)

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

-

Procedure:

-

Prepare samples by protein precipitation or solid-phase extraction.

-

Inject the prepared sample into the HPLC system.

-

Separate the compounds using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each compound.

-

4.3. In Vitro DNA Covalent Binding Assay

This assay is used to assess the potential of 2,6-DNT metabolites to form adducts with DNA, a key indicator of genotoxicity.

-

Objective: To determine if metabolites of 2,6-DNT covalently bind to DNA in vitro.

-

Materials:

-

Radiolabeled 2,6-Dinitrotoluene (e.g., [³H]-2,6-DNT)

-

Liver microsomes and/or intestinal microflora preparation

-

Calf thymus DNA

-

Enzyme cofactors (e.g., NADPH)

-

DNA isolation reagents

-

Scintillation counter

-

-

Procedure:

-

Incubate radiolabeled 2,6-DNT with the metabolic activation system (microsomes or intestinal microflora) in the presence of calf thymus DNA.

-

After incubation, isolate the DNA from the reaction mixture.

-

Thoroughly wash the isolated DNA to remove any non-covalently bound radioactivity.

-

Quantify the amount of radioactivity associated with the DNA using a scintillation counter.

-

Express the results as the amount of 2,6-DNT equivalents bound per mg of DNA.

-

Mandatory Visualization

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.

Caption: Metabolic pathway of 2,6-Dinitrotoluene.

References

- 1. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 2,6-dinitrotoluene in male Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activation of 2-aminobenzyl alcohol and this compound, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-6-nitrobenzyl Alcohol: A Detailed Protocol for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 2-Amino-6-nitrobenzyl alcohol, a valuable intermediate for researchers, scientists, and drug development professionals. The protocols outlined below describe two primary synthetic routes starting from commercially available precursors. All quantitative data is summarized in structured tables for ease of comparison, and experimental workflows are accompanied by diagrams generated using Graphviz (DOT language).

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds and is of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an amino, a nitro, and a primary alcohol group on a benzene ring, allows for diverse chemical modifications and the generation of complex molecular architectures. This protocol details the synthesis of this compound via two reliable methods: the reduction of 2-amino-6-nitrobenzoic acid and the reduction of 2-amino-6-nitrobenzaldehyde.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 98451-51-5 |

| Appearance | Yellow to brown solid |

| Purity | 98% |

Synthetic Protocols

Two primary routes for the synthesis of this compound are presented below.

Method 1: Reduction of 2-Amino-6-nitrobenzoic acid using Borane-Tetrahydrofuran Complex (BH₃·THF)

This method involves the selective reduction of the carboxylic acid functionality in the presence of a nitro and an amino group. Borane-THF is a suitable reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-6-nitrobenzoic acid (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 3.0 eq) dropwise to the stirred solution under a nitrogen atmosphere.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess BH₃·THF by the slow, dropwise addition of methanol.

-

Workup: Remove the solvent under reduced pressure. Add 1 M HCl to the residue and stir for 30 minutes. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-